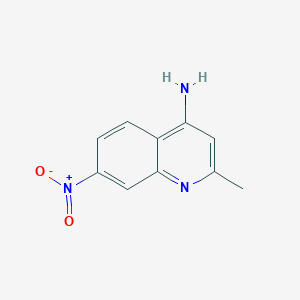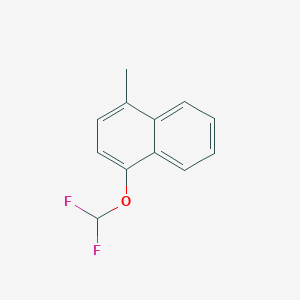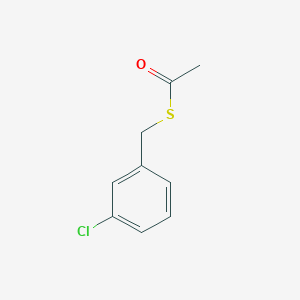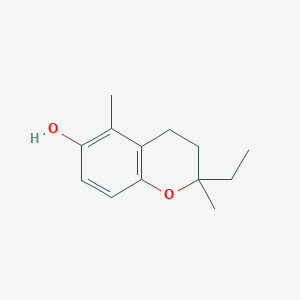![molecular formula C6H7NO3S2 B11897805 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- CAS No. 174139-70-9](/img/structure/B11897805.png)
2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-: is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,2-e]-1,2-thiazine precursor with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the sulfur dioxide group, potentially converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in substitution reactions where functional groups on the thieno[3,2-e]-1,2-thiazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparaison Avec Des Composés Similaires
Thieno[3,2-e]-1,2-thiazine derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Sulfonamide derivatives: Compounds with a sulfonamide group that exhibit similar chemical reactivity.
Uniqueness: What sets 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- apart is its specific arrangement of sulfur and oxygen atoms, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interaction profiles.
Propriétés
Numéro CAS |
174139-70-9 |
|---|---|
Formule moléculaire |
C6H7NO3S2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(4S)-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2/t5-/m1/s1 |
Clé InChI |
XJIFVJXWTXQPAJ-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@H](C2=C(SC=C2)S(=O)(=O)N1)O |
SMILES canonique |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















